Grepafloxacin

Vue d'ensemble

Description

Grepafloxacin is an oral broad-spectrum fluoroquinolone antibacterial agent used to treat various bacterial infections. It was developed by Otsuka Pharmaceutical Company Limited and licensed to GlaxoWellcome. This compound was withdrawn from the market in 1999 due to its potential to cause a potentially fatal cardiac arrhythmia .

Méthodes De Préparation

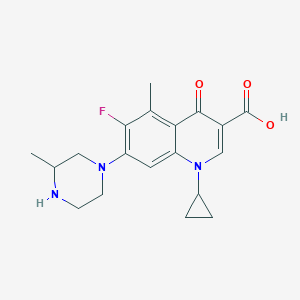

Synthetic Routes and Reaction Conditions: The synthesis of grepafloxacin involves the introduction of a methyl group at the 5 position and a methyl-substituted piperazine at the 7 position of the quinolone core. The preparation of quinolones bearing a substituent at position 5 is complicated by the greater electrophilic character of the 8 position. One scheme for resolving this problem consists of blocking access to position 8 by first adding a readily removable group to that center .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and formulation into oral dosage forms.

Analyse Des Réactions Chimiques

Types of Reactions: Grepafloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxidative metabolites.

Reduction: Reduction reactions are less common for this compound.

Substitution: Substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Oxidative metabolites, primarily formed by the cytochrome P450 enzyme CYP1A2.

Substitution: Substituted derivatives of this compound with modified piperazine rings.

Applications De Recherche Scientifique

Clinical Applications

-

Community-Acquired Pneumonia (CAP)

- Grepafloxacin was evaluated in several clinical trials for the treatment of CAP. A notable multicenter study compared this compound (600 mg once daily) with clarithromycin (500 mg twice daily). The results indicated that both treatments had similar clinical success rates, with 90% in the this compound group and 89% in the clarithromycin group, demonstrating its effectiveness against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae .

- Exacerbations of Chronic Bronchitis

- Urogenital Infections

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been studied extensively, particularly in different populations. For instance, a study involving elderly volunteers indicated that the absorption of this compound was delayed, but the maximum plasma concentration increased significantly compared to younger adults .

- Safety Concerns : Despite its efficacy, this compound was associated with some adverse effects, primarily gastrointestinal issues such as nausea and diarrhea. However, these were comparable to those observed with other fluoroquinolones like ciprofloxacin . Notably, concerns regarding QT interval prolongation led to its withdrawal from the market .

Research Findings

- Comparative Studies

- Toxicology Studies

Case Studies Overview

| Study Type | Population | Treatment | Outcome |

|---|---|---|---|

| Multicenter Study | 504 patients with CAP | This compound vs. Clarithromycin | Equivalent clinical success rates (90% vs. 89%) |

| Phase III Trials | >3000 patients with CAP or bronchitis | This compound (400/600 mg) | Well tolerated; common AEs included nausea (0.8%) |

| Elderly Pharmacokinetics | Healthy elderly volunteers | This compound | Increased plasma concentration; delayed absorption |

Mécanisme D'action

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential enzymes for the duplication, transcription, and repair of bacterial DNA . This inhibition prevents the bacteria from replicating and repairing their DNA, leading to cell death.

Comparaison Avec Des Composés Similaires

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Gemifloxacin

Comparison: Grepafloxacin is similar to ciprofloxacin, with two key differences: this compound has a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent . These modifications enhance its gram-positive activity and extend its half-life. This compound’s gram-negative activity is comparable to that of ciprofloxacin against Haemophilus influenzae, Moraxella catarrhalis, and enteric gram-negative bacilli . Additionally, this compound is associated with a reduced selection of resistance in Staphylococcus aureus due to the inhibition or avoidance of efflux transport by NorA .

This compound’s unique structural features and broad-spectrum activity make it a valuable compound for studying antibacterial agents, despite its withdrawal from the market due to safety concerns.

Activité Biologique

Grepafloxacin, a fluoroquinolone antibiotic, has been studied extensively for its biological activity against a range of bacterial pathogens. This article provides a detailed overview of its mechanism of action, efficacy in clinical studies, and safety profile.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair processes in bacteria. By inhibiting these enzymes, this compound effectively disrupts bacterial cell division and leads to cell death.

- Target Enzymes :

- DNA gyrase : Inhibits the supercoiling of DNA.

- Topoisomerase IV : Facilitates the separation of replicated DNA strands.

The compound shows in vitro activity against a wide spectrum of gram-positive and gram-negative bacteria, including some atypical pathogens. Notably, it has demonstrated higher potency against Streptococcus pneumoniae compared to ciprofloxacin, particularly against penicillin-resistant strains .

Pharmacokinetics

This compound is rapidly absorbed after oral administration with an absolute bioavailability of approximately 70%. It has a half-life of about 15 hours, allowing for once-daily dosing. The drug is primarily metabolized in the liver via cytochrome P450 enzymes CYP1A2 and CYP3A4, with the major metabolite being a glucuronide conjugate .

Case Studies and Clinical Trials

-

Acute Bacterial Exacerbations of Chronic Bronchitis :

A multicenter study involving 624 patients compared the efficacy of this compound (400 mg and 600 mg once daily) with ciprofloxacin (500 mg twice daily). The results showed that clinical success rates at the end of treatment were 93% for the 400 mg this compound group, 88% for the 600 mg group, and 91% for ciprofloxacin. Follow-up success rates were also comparable across groups . -

Community-Acquired Pneumonia (CAP) :

In another study involving 504 patients with CAP, this compound was found to be as effective as clarithromycin. Clinical success rates were similar, with this compound achieving a success rate of 90% compared to clarithromycin's 89% among evaluable patients .

Summary of Efficacy Data

| Study Type | This compound Dosage | Clinical Success Rate (End of Treatment) | Follow-Up Success Rate |

|---|---|---|---|

| Acute Bacterial Exacerbations | 400 mg once daily | 93% | 87% |

| Acute Bacterial Exacerbations | 600 mg once daily | 88% | 81% |

| Ciprofloxacin | 500 mg twice daily | 91% | 80% |

| Community-Acquired Pneumonia | 600 mg once daily | 90% | Not specified |

Safety Profile

Despite its efficacy, this compound was withdrawn from the US market in 1999 due to concerns over QTc prolongation and cardiovascular events. Adverse effects reported during clinical trials included gastrointestinal disturbances (nausea, vomiting), headache, and a metallic taste. The incidence of serious adverse events was low, with most patients tolerating the drug well .

Key Safety Findings

- Common Adverse Effects :

- Nausea

- Vomiting

- Diarrhea

- QTc Prolongation : Less than that observed with erythromycin; less than a significant clinical concern.

- Withdrawal Rates : Similar to those seen with other fluoroquinolones.

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJTTZAVMXIJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048321 | |

| Record name | Grepafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.32e-01 g/L | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA. | |

| Record name | Grepafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

119914-60-2 | |

| Record name | Grepafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Grepafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Grepafloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GREPAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.